molecular formula C12H10N2O5 B1347241 Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate CAS No. 103514-53-0

Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

Cat. No.: B1347241
CAS No.: 103514-53-0
M. Wt: 262.22 g/mol
InChI Key: DBJCDCSZGDONQQ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is a chemical compound with the molecular formula C₁₂H₁₀N₂O₅. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a nitro group at the 6-position, a hydroxy group at the 4-position, and an ethyl ester group at the 3-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate typically involves the nitration of ethyl 4-hydroxyquinoline-3-carboxylate. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 6-position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The biological activity of ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is primarily attributed to its ability to interact with nucleic acids and proteins. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, the hydroxy group can form hydrogen bonds with protein targets, affecting their function .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is unique due to the presence of both the nitro and ethyl ester groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 6-nitro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)9-6-13-10-4-3-7(14(17)18)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJCDCSZGDONQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323109
Record name Ethyl 4-hydroxy-6-nitro-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103514-53-0
Record name Ethyl 4-hydroxy-6-nitro-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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